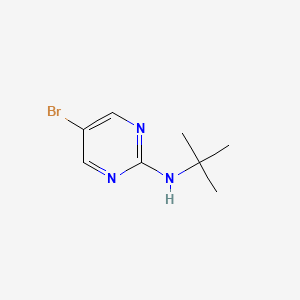

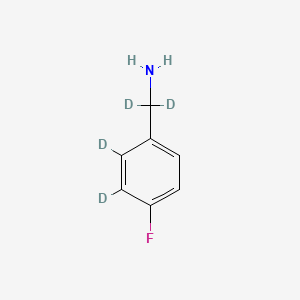

![molecular formula C8H9N3 B596338 8-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260839-78-8](/img/structure/B596338.png)

8-Methylimidazo[1,2-A]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

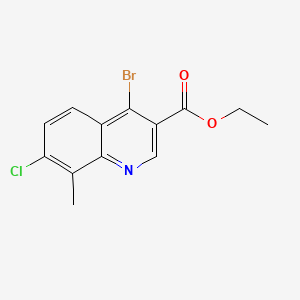

“8-Methylimidazo[1,2-A]pyridin-2-amine” is a derivative of imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-A]pyridin-2-amine”, often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation .

Molecular Structure Analysis

The molecular structure of “8-Methylimidazo[1,2-A]pyridin-2-amine” is characterized by a fused bicyclic 5,6 heterocycle . The compound can theoretically exist in the form of 2-amino-1-propargylpyridinium bromide A1 or 1-propargyl-2-pyridin-2 (1 H)-iminium bromide B1 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-A]pyridin-2-amine”, can undergo various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and hydroamination reactions .

Wissenschaftliche Forschungsanwendungen

Antituberculosis Agent

8-Methylimidazo[1,2-a]pyridin-2-amine: has shown promise as an antituberculosis agent. Its analogues have been critically reviewed for their activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The compound’s structure-activity relationship and mode-of-action have been explored, highlighting its potential in TB drug discovery .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Derivatives of 8-Methylimidazo[1,2-a]pyridin-2-amine have demonstrated effectiveness against bacteria like Staphylococcus aureus. The study of its halogenated forms, such as brominated derivatives, has shown significant antimicrobial activity, which could lead to new treatments for bacterial infections .

Cancer Treatment

Research suggests that imidazo[1,2-a]pyridine derivatives, including 8-Methylimidazo[1,2-a]pyridin-2-amine , may have applications in cancer therapy. These compounds have been studied for their potential to inhibit the growth of cancer cells, making them valuable in the development of new anticancer drugs .

Cardiovascular Diseases

The derivatives of 8-Methylimidazo[1,2-a]pyridin-2-amine are being explored for their use in treating cardiovascular diseases. Their biological activity could be harnessed to develop drugs that address various heart conditions, contributing to the field of cardiovascular therapeutics .

Alzheimer’s Disease

There is ongoing research into the use of imidazo[1,2-a]pyridine derivatives for Alzheimer’s disease treatment. The neuroprotective properties of these compounds, including 8-Methylimidazo[1,2-a]pyridin-2-amine , could lead to new approaches in managing and possibly treating Alzheimer’s disease .

Antiviral and Anti-inflammatory Drugs

The broad spectrum of biological activity of imidazo[1,2-a]pyridine derivatives extends to antiviral and anti-inflammatory applications. These compounds, including 8-Methylimidazo[1,2-a]pyridin-2-amine , are being studied for their potential to treat viral infections and reduce inflammation, which is crucial in many diseases .

Optical Media and Light-Sensitive Dyes

Imidazo[1,2-a]pyridine derivatives are utilized in the development of optical media for data storage and as light-sensitive dyes. The unique properties of 8-Methylimidazo[1,2-a]pyridin-2-amine could be applied in these areas, contributing to advancements in material sciences .

Fluorescent Probes for Metal Ions

These compounds have been used as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions. The ability of 8-Methylimidazo[1,2-a]pyridin-2-amine to bind with metal ions and fluoresce under certain conditions makes it a valuable tool in analytical chemistry .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-methylimidazo[1,2-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUUDLOVJZFIEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

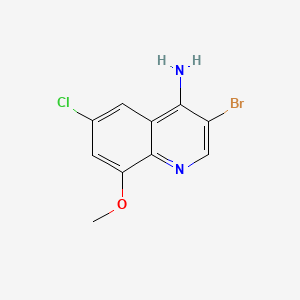

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

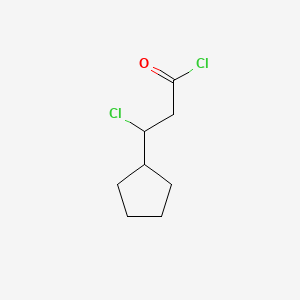

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

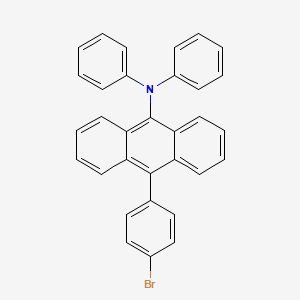

![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)